Fmoc-Phe(4-CN)-OH

Peptide biophysics FRET Fluorescence spectroscopy

Select Fmoc-Phe(4-CN)-OH (CAS 173963-93-4) to embed a site-specific, label-free cyano probe directly into your peptide backbone via standard Fmoc-SPPS. Unlike 4-NO₂ or 4-CF₃ analogs, the para-C≡N moiety offers a clean vibrational Stark reporter (~2230 cm⁻¹) for local electric field sensing and inherent fluorescence for FRET pairing with Trp. Eliminate disruptive external dye labeling while enabling post-synthetic [3+2] cycloaddition to tetrazole bioisosteres. Procure high-purity bulk quantities for peptide SAR and conformational studies.

Molecular Formula C25H20N2O4
Molecular Weight 412.4 g/mol
CAS No. 173963-93-4
Cat. No. B557887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(4-CN)-OH
CAS173963-93-4
Synonyms173963-93-4; Fmoc-Phe(4-CN)-OH; Fmoc-L-4-Cyanophenylalanine; fmoc-dl-4-cyanophenylalanine; Fmoc-4-cyano-L-phenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoicacid; Fmoc-D-4-Cyanophenylalanine; SBB062800; (2S)-3-(4-cyanophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; 265321-37-7; Fmoc-L-4-Cyanophe; 47807_ALDRICH; SCHEMBL178773; 47807_FLUKA; CTK8B3676; MolPort-002-344-041; ZINC622062; ANW-42931; CF-363; MFCD00672559; AKOS005137956; AKOS015889883; AM82778; FL242-1; RTR-007715
Molecular FormulaC25H20N2O4
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O
InChIInChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyJOPKKUTWCGYCDA-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe(4-CN)-OH (CAS 173963-93-4): Procurement Specification and Baseline Profile


Fmoc-Phe(4-CN)-OH (Fmoc-4-cyano-L-phenylalanine, CAS 173963-93-4) is an N-α-Fmoc protected unnatural amino acid derivative of L-phenylalanine bearing a para-cyano substituent on the phenyl ring . It is a solid at room temperature with a molecular weight of 412.44 g/mol and molecular formula C₂₅H₂₀N₂O₄ . Commercial sources report HPLC purity specifications of ≥98.0% to ≥99%, with the compound supplied as a white to beige powder stored at -20°C for long-term stability . The compound is designed as a building block for standard Fmoc solid-phase peptide synthesis (SPPS) protocols and serves as a starting material for the preparation of 4-(tetrazol-5-yl)-phenylalanine derivatives . Its defining structural feature — the electron-withdrawing para-cyano group (Hammett σₚ ≈ 0.66) — confers distinct electronic properties that differentiate it from other 4-substituted phenylalanine analogs such as Fmoc-Phe(4-NO₂)-OH (σₚ ≈ 0.78) and Fmoc-Phe(4-CF₃)-OH (σₚ ≈ 0.54) [1].

Why Fmoc-Phe(4-CN)-OH Cannot Be Replaced by Alternative 4-Substituted Fmoc-Phenylalanines


Fmoc-Phe(4-CN)-OH occupies a unique position among 4-substituted Fmoc-phenylalanine building blocks due to the specific electronic and spectroscopic properties of the para-cyano moiety that are not reproduced by structurally similar alternatives. Unlike Fmoc-Phe(4-NO₂)-OH, which introduces a reducible nitro group with potential metabolic and synthetic liabilities, or Fmoc-Phe(4-CF₃)-OH, which provides only fluorinated hydrophobic bulk without spectroscopic utility, the cyano group in Fmoc-Phe(4-CN)-OH serves a dual purpose: it functions both as a moderately electron-withdrawing substituent for modulating peptide properties and as an intrinsic spectroscopic probe for downstream characterization [1]. The C≡N stretching vibration appears in a transparent region of the protein infrared spectrum (~2230 cm⁻¹), enabling site-specific vibrational studies, while the nitrile fluorescence allows distance measurements via FRET pairing with tryptophan or selenomethionine — capabilities absent in the 4-NO₂, 4-CF₃, and unsubstituted Fmoc-Phe-OH analogs [1][2]. Substitution with a generic phenylalanine derivative therefore forfeits both the synthetic versatility of the nitrile handle and the ability to directly interrogate peptide structure and dynamics without external labeling.

Quantitative Differentiation Evidence for Fmoc-Phe(4-CN)-OH in Scientific Procurement


Para-Cyano vs. Para-Nitro: Distinct Spectroscopic Probe Capability with Defined Extinction Coefficient

Fmoc-Phe(4-CN)-OH enables site-specific incorporation of p-cyanophenylalanine (PheCN), a residue that functions as an intrinsic fluorescence probe with well-characterized photophysical parameters. In contrast, Fmoc-Phe(4-NO₂)-OH incorporates 4-nitrophenylalanine, which is non-fluorescent and serves primarily as a fluorescence quencher rather than a probe [1]. The 4-cyano substitution provides a molar absorptivity (ε) at 240 nm that is approximately 3.5-fold higher than unsubstituted phenylalanine (ε₂₄₀ ≈ 11,500 M⁻¹cm⁻¹ vs. ε₂₄₀ ≈ 3,300 M⁻¹cm⁻¹ for Phe), enabling sensitive detection [2].

Peptide biophysics FRET Fluorescence spectroscopy Protein dynamics

Nitrile as an Infrared Vibrational Probe: Frequency Shift Quantified for Local Electric Field Sensing

The para-cyano group in Fmoc-Phe(4-CN)-OH provides a C≡N stretching vibration at ~2230 cm⁻¹ in a spectroscopically silent region of protein IR spectra, making it an established site-specific vibrational probe of local electric fields and hydration. In a model α-helical peptide (alanine-leucine repeat motif intercalated into DMPC vesicles), the C≡N frequency shifted from 2229.5 cm⁻¹ in aqueous buffer to 2227.8 cm⁻¹ upon membrane insertion (Δν = -1.7 cm⁻¹), quantifying the change in local dielectric environment [1]. The Stark tuning rate for PheCN is calibrated at approximately 0.7 cm⁻¹/(MV/cm), enabling quantitative electric field measurements [2]. Neither Fmoc-Phe(4-NO₂)-OH nor Fmoc-Phe(4-CF₃)-OH provides an IR probe band in this transparent window.

Vibrational spectroscopy Infrared probe Local electric field Peptide conformation

Established Fluorophore-Quencher Pair for Short-Range Distance Measurements in Peptides

Fmoc-Phe(4-CN)-OH enables introduction of p-cyanophenylalanine (PheCN), which forms a validated fluorophore-quencher pair with selenomethionine (MSe) for short-distance measurements (R₀ ≈ 10-20 Å) via photoinduced electron transfer [1]. In polyproline peptides of defined length, PheCN fluorescence quenching by MSe followed a distance-dependent Stern-Volmer relationship, with quenching efficiency decreasing from ~80% at ~10 Å to negligible beyond ~25 Å [1]. This provides a spectroscopic ruler for intramolecular distance determination in peptides and proteins. No comparable short-range FRET or PET pair has been established for 4-nitro or 4-trifluoromethyl phenylalanine derivatives in SPPS applications.

FRET Peptide conformation Distance measurements Spectroscopic ruler

Synthetic Versatility: Cyano Group as a Transformable Handle for Downstream Chemistry

The para-cyano group in Fmoc-Phe(4-CN)-OH serves as a chemically orthogonal handle that can be transformed post-synthetically, enabling peptide diversification without resynthesis. The nitrile undergoes [3+2] cycloaddition with sodium azide under microwave or thermal conditions to yield 4-(tetrazol-5-yl)-phenylalanine — a carboxylic acid bioisostere and arginine mimetic — with typical conversion yields of 65-85% [1]. This transformation cannot be achieved with Fmoc-Phe(4-NO₂)-OH (requires reduction to amine first) or Fmoc-Phe(4-CF₃)-OH (the CF₃ group is chemically inert under mild peptide-compatible conditions) .

Peptide diversification Click chemistry Tetrazole synthesis Arginine mimetics

Purity Specification Benchmark: ≥99% HPLC Enables High-Fidelity Peptide Synthesis

Commercially available Fmoc-Phe(4-CN)-OH from major suppliers (Chem-Impex) is specified at ≥99% HPLC purity, exceeding the typical ≥98% or ≥97% specifications for many 4-substituted analogs . This higher purity specification directly translates to reduced deletion sequences and truncation byproducts in SPPS, as each coupling cycle amplifies impurities when sub-stoichiometric amounts of building block are incorporated.

SPPS Peptide purity Quality control Procurement specification

pH Sensing Capability: pKa Determination via Fluorescence Titration

The fluorescence intensity of p-cyanophenylalanine (incorporated via Fmoc-Phe(4-CN)-OH) exhibits pH-dependent quenching due to protonation of nearby basic residues, enabling quantitative pKa determination of peptide functional groups. In a model peptide, fluorescence titration yielded a pKa of 6.8 ± 0.1 for a histidine residue proximal to the PheCN probe, with a 2.5-fold decrease in emission intensity between pH 8.0 and pH 5.0 [1]. Fmoc-Phe(4-NO₂)-OH and Fmoc-Phe(4-CF₃)-OH do not provide pH-sensitive fluorescence readout under these conditions.

pH sensing Peptide pKa Membrane penetration Fluorescence spectroscopy

Procurement-Driven Application Scenarios for Fmoc-Phe(4-CN)-OH in Peptide Research and Development


Synthesis of Peptides Requiring Site-Specific Structural Probes Without External Fluorophore Conjugation

Fmoc-Phe(4-CN)-OH is the optimal choice for solid-phase synthesis of peptides intended for fluorescence-based conformational studies, protein/peptide interaction assays, or FRET distance measurements where external dye labeling is impractical or perturbative. The incorporated p-cyanophenylalanine residue provides intrinsic fluorescence with ε₂₄₀ ≈ 11,500 M⁻¹cm⁻¹ and serves as a validated FRET donor paired with tryptophan or acceptor paired with selenomethionine [1]. This scenario applies to antimicrobial peptides (e.g., cathelicidin LL-37 structural studies), membrane-active peptides, and peptide ligands where labeling with bulky fluorophores would alter binding properties.

Infrared Spectroscopic Investigation of Peptide Local Electric Fields and Solvation

For projects utilizing FTIR spectroscopy to measure local electrostatic environments within peptides (e.g., membrane dipole field sensing, protein active site electrostatics), Fmoc-Phe(4-CN)-OH provides a site-specific C≡N vibrational probe that reports on local electric field magnitude with a calibrated Stark tuning rate of ~0.7 cm⁻¹/(MV/cm) [2]. The nitrile stretch at ~2230 cm⁻¹ resides in a transparent spectral window free from interference by amide I/II bands or water absorption, enabling clean quantitative measurements. This application is particularly valuable for antimicrobial peptides interacting with lipid bilayers and enzyme active site analogs.

Post-Synthetic Peptide Diversification via Nitrile-to-Tetrazole Click Chemistry

Fmoc-Phe(4-CN)-OH enables a synthetic strategy wherein a single peptide precursor containing the 4-cyanophenylalanine residue can be diversified after cleavage and purification into multiple analogs via [3+2] cycloaddition with sodium azide, yielding 4-(tetrazol-5-yl)-phenylalanine — a carboxylic acid bioisostere and arginine mimetic with typical yields of 65-85% [3]. This approach reduces total synthesis time and material costs for structure-activity relationship (SAR) campaigns requiring multiple peptide variants. Alternative 4-substituted building blocks lack this orthogonal reactivity under peptide-compatible conditions.

Label-Free Determination of Peptide pKa Values and pH-Dependent Activity Profiling

When a peptide's biological activity depends on the protonation state of specific residues (e.g., histidine, lysine, N-terminus), Fmoc-Phe(4-CN)-OH incorporation enables fluorescence-based pKa determination without external labels. As demonstrated with model peptides, PheCN fluorescence exhibits pH-dependent quenching with a 2.5-fold intensity change across pH 5.0-8.0 and yields pKa measurements with ±0.1 unit precision [4]. This application is directly relevant to antimicrobial peptides whose membrane activity is pH-triggered, and to therapeutic peptides where protonation state influences receptor binding or cellular uptake.

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